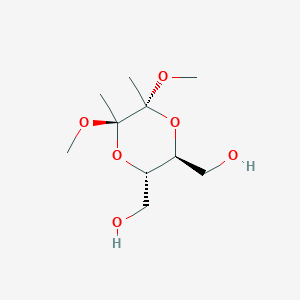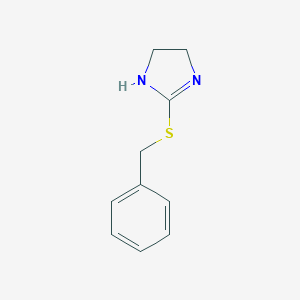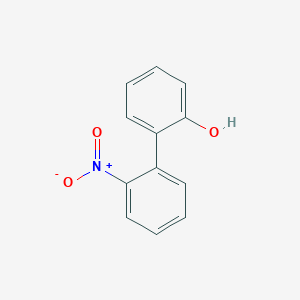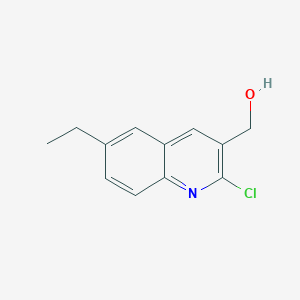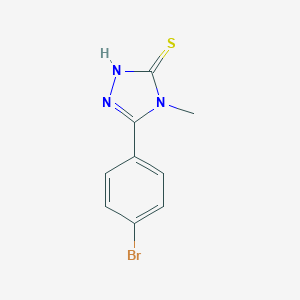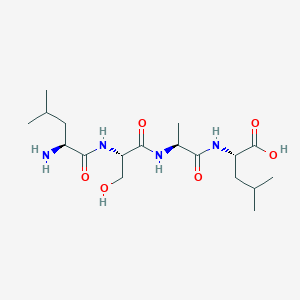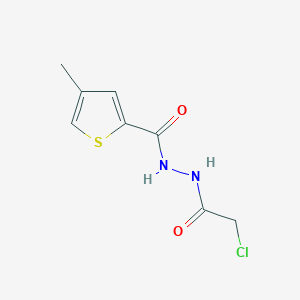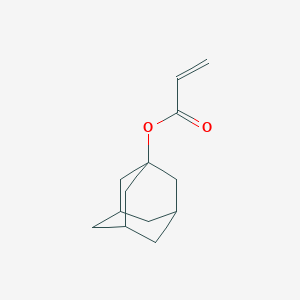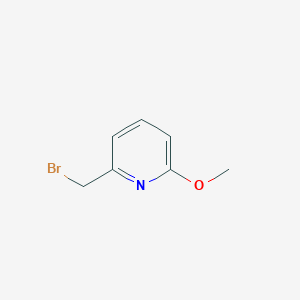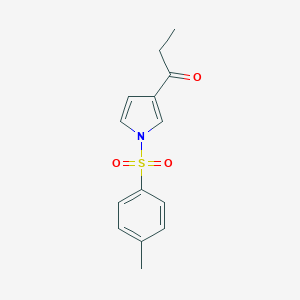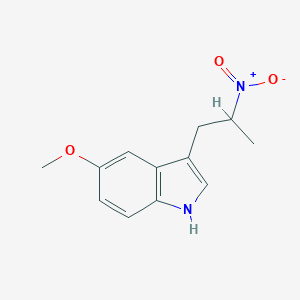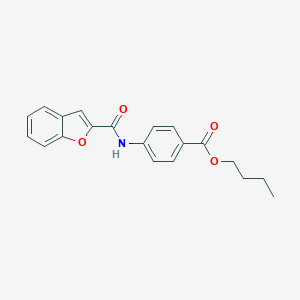
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science.
Wirkmechanismus
The mechanism of action of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes and transcription factors that play a role in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
Studies have shown that Butyl 4-(1-benzofuran-2-carbonylamino)benzoate exhibits various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. However, more research is needed to fully understand the potential therapeutic benefits of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is its ease of synthesis, which makes it readily available for laboratory experiments. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, its potential toxicity and lack of selectivity for specific targets may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Butyl 4-(1-benzofuran-2-carbonylamino)benzoate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate involves the reaction of butyl 4-aminobenzoate with 2-benzofuran-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
5842-37-5 |
|---|---|
Produktname |
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate |
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
butyl 4-(1-benzofuran-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-3-12-24-20(23)14-8-10-16(11-9-14)21-19(22)18-13-15-6-4-5-7-17(15)25-18/h4-11,13H,2-3,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
RYKDKPLZSONAQQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



